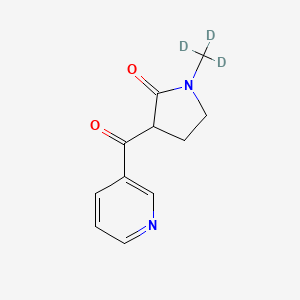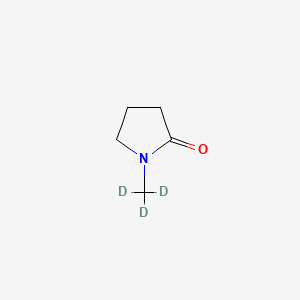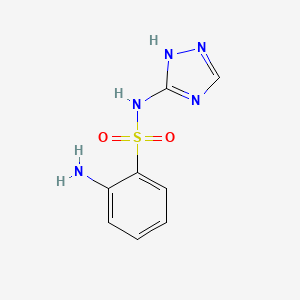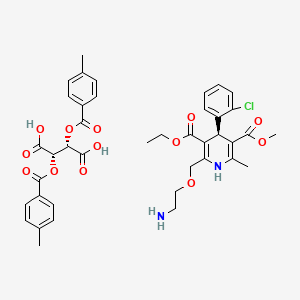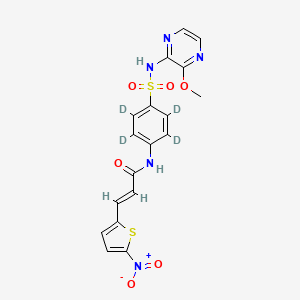
Efaproxiral-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .
Synthesis Analysis
The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .Molecular Structure Analysis
The molecular weight of Efaproxiral-d6 is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of Efaproxiral-d6 includes a propanoic acid derivative .Chemical Reactions Analysis
Efaproxiral-d6, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
Efaproxiral-d6 has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pharmacokinetics
Efaproxiral has been tested in a phase I, placebo-controlled, double-blind study involving 19 volunteers . The pharmacokinetics of escalating intravenous doses of efaproxiral (10–100 mg/kg) showed nonlinear systemic pharmacokinetics . The total clearance decreased from 56 to 28 mL/min for the 25 and 100 mg/kg doses, respectively .
Adverse Events
Efaproxiral + radiation was well tolerated and no significant increase in adverse events were seen compared with radiation alone . The most common serious adverse event in patients treated with efaproxiral was hypoxemia, which was dose-dependent and effectively managed with supplemental oxygen .
Pharmacodynamics in Cancer
In rats bearing a mammary carcinoma, efaproxiral dose-dependently decreased the hypoxic fraction of the tumor . Tumor oxygenation was markedly increased when rats were administered efaproxiral and concomitantly ventilated with 95% oxygen .
Whole Brain Radiation Therapy (WBRT)
Efaproxiral + WBRT was well tolerated among patients with metastatic breast cancer and brain metastases in a pivotal phase III, randomised, open-label, comparative study . Patients experienced minimal serious adverse events .
Survival Improvement
A phase III study of efaproxiral as an adjunct to whole-brain radiation therapy for brain metastases showed that the median survival time was 5.4 months for the efaproxiral arm versus 4.4 months for the control arm . Further analysis indicated that the benefit may be restricted to the subgroup of patients with breast cancer .
Response Rates
The response rates (radiographic complete response plus partial response) improved by 7% for all patients and by 13% for NSCLC and breast cancer patients in the efaproxiral arm .
Mécanisme D'action
Safety and Hazards
Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] } | |
Numéro CAS |
1246815-16-6 |
Nom du produit |
Efaproxiral-d6 |
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
347.444 |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
Clé InChI |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Synonymes |
2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



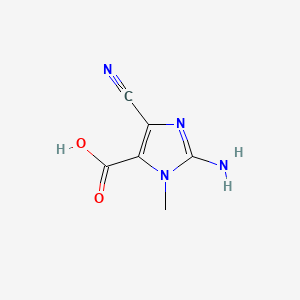
![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)
![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)
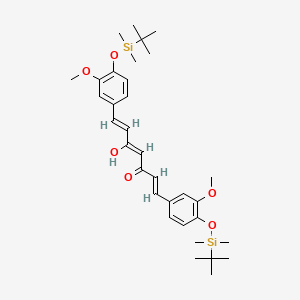
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
